molecular formula C18H19ClN2 B12909429 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline CAS No. 918873-18-4

3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B12909429
CAS No.: 918873-18-4
M. Wt: 298.8 g/mol
InChI Key: STGPSNVBCYPXFC-UHFFFAOYSA-N
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Description

3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is a synthetic organic compound characterized by a cyclobutyl ring attached to a chlorophenyl group and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the tetrahydrocinnoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the chlorophenyl group or the tetrahydrocinnoline ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.

Medicine

In medicine, this compound is explored for its potential use in the treatment of various diseases. Its structural features suggest it may have activity against certain types of cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)cyclobutylamine: Shares the cyclobutyl and chlorophenyl groups but lacks the tetrahydrocinnoline moiety.

    5,6,7,8-Tetrahydrocinnoline: Contains the tetrahydrocinnoline ring but lacks the cyclobutyl and chlorophenyl groups.

Uniqueness

3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is unique due to the combination of its structural features. The presence of both the cyclobutyl ring and the tetrahydrocinnoline moiety provides a distinct set of chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

918873-18-4

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)cyclobutyl]-5,6,7,8-tetrahydrocinnoline

InChI

InChI=1S/C18H19ClN2/c19-15-8-6-14(7-9-15)18(10-3-11-18)17-12-13-4-1-2-5-16(13)20-21-17/h6-9,12H,1-5,10-11H2

InChI Key

STGPSNVBCYPXFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C3(CCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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